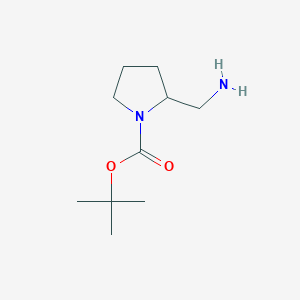

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGXYCNKQQJEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373388 | |

| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177911-87-4 | |

| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The document details three core synthesis strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, often referred to as Boc-2-aminomethyl-pyrrolidine, is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its rigid pyrrolidine scaffold and the primary amine functionality make it a crucial component for introducing specific stereochemistry and functionality into drug candidates. This guide explores the most common and effective methods for its preparation, starting from readily available precursors.

Pathway 1: Synthesis from N-Boc-L-proline via Amide Reduction

This pathway represents a classical and straightforward approach, beginning with the commercially available and relatively inexpensive N-Boc-L-proline. The carboxylic acid is first converted to its corresponding amide, which is subsequently reduced to the target primary amine.

Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl 2-(carbamoyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinamide)

To a solution of N-Boc-L-proline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine source, typically ammonia or ammonium chloride with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove urea byproducts (if DCC is used) and purified by column chromatography to yield N-Boc-L-prolinamide.[1][2][3]

Step 2: Reduction of (S)-tert-butyl 2-(carbamoyl)pyrrolidine-1-carboxylate to this compound

The N-Boc-L-prolinamide (1 equivalent) is dissolved in an anhydrous ethereal solvent, such as THF or diethyl ether, under an inert atmosphere. A powerful reducing agent, typically lithium aluminum hydride (LAH) (2-3 equivalents), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion. The reaction is carefully quenched with water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography or distillation yields the pure this compound.[4]

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1 | N-Boc-L-proline, Ammonia | HATU, DIPEA | DCM | Room Temp | 12 h | ~85% | >95% |

| 2 | N-Boc-L-prolinamide | LiAlH4 | THF | 0 °C to Reflux | 6 h | ~70-80% | >98% |

Reaction Pathway Diagram

Pathway 2: Synthesis from N-Boc-L-prolinol via Azide Intermediate

This pathway offers an alternative route starting from N-Boc-L-prolinol, which can be synthesized by the reduction of N-Boc-L-proline. The hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate, which is then displaced by an azide. Subsequent reduction of the azide furnishes the desired amine.

Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

To a solution of N-Boc-L-prolinol (1 equivalent) in anhydrous DCM at 0 °C is added triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (TsCl) (1.2 equivalents). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the tosylated intermediate. A 93% yield has been reported for this step.[5]

Step 2: Synthesis of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

The tosylated intermediate (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN3) (2-3 equivalents) is added, and the mixture is heated to 60-80 °C for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give the azido intermediate, which can often be used in the next step without further purification.

Step 3: Reduction of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate to this compound

The azido intermediate is dissolved in a solvent such as methanol or ethanol. A catalyst, typically 10% palladium on carbon (Pd/C), is added. The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at atmospheric pressure. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the final product. Alternatively, the reduction can be achieved using triphenylphosphine (PPh3) followed by hydrolysis (Staudinger reduction) or with LAH.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1 | N-Boc-L-prolinol | TsCl, TEA | DCM | 0 °C to RT | 12 h | 93% | >97% |

| 2 | Tosylate | NaN3 | DMF | 70 °C | 6 h | ~90% | >95% |

| 3 | Azide | H2, 10% Pd/C | Methanol | Room Temp | 4 h | >95% | >98% |

Reaction Pathway Diagram

Pathway 3: Synthesis from N-Boc-L-prolinol via Nitrile Intermediate

This pathway also utilizes N-Boc-L-prolinol as the starting material. The hydroxyl group is converted to a nitrile, which is then reduced to the primary amine.

Experimental Protocol

Step 1: Conversion of N-Boc-L-prolinol to a Halide or Sulfonate

Similar to Pathway 2, the hydroxyl group of N-Boc-L-prolinol is first converted to a better leaving group. This can be achieved by tosylation or mesylation as described previously, or by conversion to a halide (e.g., bromide or iodide) using reagents like triphenylphosphine/carbon tetrabromide (for the bromide) or triphenylphosphine/iodine/imidazole (for the iodide).

Step 2: Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

The resulting halide or sulfonate (1 equivalent) is treated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to ensure a reasonable reaction rate. After completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The crude nitrile is then purified by column chromatography.

Step 3: Reduction of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate to this compound

The nitrile can be reduced to the primary amine using several methods. Catalytic hydrogenation over a platinum or rhodium catalyst, or more commonly Raney Nickel, is effective. Alternatively, chemical reduction with LAH in an ethereal solvent provides a reliable method. The workup procedure is similar to that described for the amide reduction in Pathway 1.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1 | N-Boc-L-prolinol | PPh3, CBr4 | DCM | 0 °C to RT | 4 h | ~80-90% | >95% |

| 2 | Bromide | NaCN | DMSO | 80 °C | 8 h | ~85% | >95% |

| 3 | Nitrile | Raney Ni, H2 | Methanol | Room Temp | 12 h | >90% | >98% |

Reaction Pathway Diagram

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The choice of a specific route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The methods outlined in this guide provide robust and well-documented procedures for obtaining this important synthetic building block. For large-scale production, optimization of reaction conditions and purification methods may be necessary to ensure efficiency and cost-effectiveness. Researchers and process chemists are encouraged to evaluate these pathways in the context of their specific synthetic goals.

References

Physicochemical properties of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidine ring, a primary amine protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its application in peptide synthesis and the development of complex molecules. The Boc protecting group can be readily removed under acidic conditions, allowing for subsequent chemical modifications at the amino group.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic workflows.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 177911-87-4 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3][5][6][7] |

| Molecular Weight | 200.28 g/mol | [2][3][4][7] |

| Appearance | Liquid or Solid | [7][8] |

| Density | 1.014 g/mL at 25 °C (for the liquid form) | [7] |

| Boiling Point | 280.3±13.0 °C (Predicted) | [8] |

| Refractive Index | n20/D 1.472 | [7] |

| XLogP3 | 0.7 | [2][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | [2] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [4][7][8] |

Experimental Protocols & Characterization

The determination and verification of the physicochemical properties of this compound involve several standard analytical techniques.

Structural and Identity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for confirming the chemical structure. For instance, in a related compound, ¹H-NMR in CDCl₃ showed characteristic peaks for the pyrrolidine ring protons, the aminomethyl group, and the large singlet for the tert-butyl group's protons.[9]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. For a similar structure, a mass spectrum analysis showed a peak at m/z 187 [M+H]⁺, confirming the expected mass plus a proton.[9] Suppliers often use LC-MS or GC-MS to ensure the identity and purity of the compound.[10]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These chromatographic techniques are employed to determine the purity of the substance. For the (S)-enantiomer, gas chromatography is used to assess both chemical purity (≥96.5%) and enantiomeric excess (≥97.5%). Commercial suppliers often provide certificates of analysis (COA) with HPLC or GC data.[11][12]

Physical Property Determination

-

Refractive Index : The refractive index is measured using a refractometer at a specific temperature (typically 20°C) and wavelength (the D-line of sodium, 589 nm).[7]

-

Density : For liquid forms, density is determined by measuring the mass of a known volume of the substance at a specified temperature (e.g., 25°C).[7]

Logical and Experimental Workflows

The following diagrams illustrate common workflows involving this compound.

General Synthesis and Purification Workflow

This diagram outlines the typical steps for synthesizing and purifying a chemical intermediate like the target compound.

Caption: A typical workflow for the synthesis and quality control of the title compound.

Application in Peptide Synthesis

This diagram illustrates the role of this compound as a building block in solid-phase peptide synthesis (SPPS).

Caption: Workflow showing the incorporation of the pyrrolidine moiety in peptide synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements : It is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2][13]

-

Precautionary Statements : Safe handling requires wearing protective gloves, clothing, and eye/face protection. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact, immediate and thorough rinsing is necessary.[2][13]

-

Storage : The compound should be stored in a refrigerator (2-8°C) and kept sealed in a dry place to maintain its stability and purity.[4][7]

Applications

The primary application of this compound is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature—a protected primary amine and a cyclic secondary amine—makes it a valuable synthon for creating complex molecular architectures, particularly in the development of protease inhibitors and kinase-targeting drugs where the pyrrolidine scaffold is a common motif.[1]

References

- 1. (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | 1190890-11-9 | Benchchem [benchchem.com]

- 2. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:177911-87-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 177911-87-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. 1-Boc-2-(aminomethyl)pyrrolidine 177911-87-4 [sigmaaldrich.com]

- 8. tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate CAS#: 270912-72-6 [m.chemicalbook.com]

- 9. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 11. 177911-87-4|this compound|BLD Pharm [bldpharm.com]

- 12. 177911-87-4 | 1-Boc-2-(aminomethyl)pyrrolidine | Amides | Ambeed.com [ambeed.com]

- 13. tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512533 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Structural and Conformational Analysis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

An Essential Chiral Building Block for Drug Discovery and Development

Introduction:

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral building block, plays a significant role in the synthesis of a wide array of pharmaceutical compounds. Its rigid pyrrolidine core, coupled with the versatile aminomethyl side chain and the bulky tert-butoxycarbonyl (Boc) protecting group, imparts unique conformational properties that are crucial for its application in medicinal chemistry. This technical guide provides a comprehensive analysis of the structural and conformational characteristics of this molecule, offering valuable insights for researchers, scientists, and drug development professionals. By delving into its spectroscopic properties and conformational dynamics, this document aims to facilitate the rational design of novel therapeutics.

Spectroscopic and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 177911-87-4 (racemic), 119020-01-8 ((S)-enantiomer), 259537-92-3 ((R)-enantiomer) |

| Appearance | Liquid |

| Density | 1.014 g/mL at 25 °C |

Structural Analysis: Spectroscopic Data

¹H and ¹³C NMR Spectral Data

The following tables present the ¹H and ¹³C NMR chemical shifts for a structurally analogous N-Boc-pyrrolidine derivative, offering a reference for the expected spectral features of this compound.[1] The numbering convention used for the pyrrolidine ring is standard, with the nitrogen atom at position 1.

Table 1: Reference ¹H NMR Spectral Data (500 MHz, CDCl₃) [1]

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| H2 | 3.87 – 3.78 | m |

| H5α, H5β | 3.40 – 3.26 | m |

| -CH₂-NH₂ | 3.73 – 3.63 | m |

| H3α, H3β, H4α, H4β | 1.99 – 1.73 | m |

| Boc (-C(CH₃)₃) | 1.46 | s |

Table 2: Reference ¹³C NMR Spectral Data (126 MHz, CDCl₃) [1]

| Carbon | Chemical Shift (δ ppm) |

| C=O (Boc) | 155.0 |

| -C(CH₃)₃ (Boc) | 79.3 |

| C2 | 56.9 |

| C5 | 46.4 |

| -CH₂-NH₂ | 62.8 |

| C3, C4 | 31.0, 30.6, 29.3, 23.6 |

| -C(CH₃)₃ (Boc) | 28.7 |

Conformational Analysis

The biological activity of molecules containing a pyrrolidine ring is often intrinsically linked to the ring's conformation, a phenomenon known as "ring pucker." The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. For N-substituted pyrrolidines, the two most described puckering modes are the "Cγ-exo" (or "Down") and "Cγ-endo" (or "Up") conformations, where Cγ (C4) is out of the plane of the other four atoms.

The presence of the bulky N-Boc group and the 2-(aminomethyl) substituent significantly influences the conformational preference of the pyrrolidine ring in this compound.

Pyrrolidine Ring Puckering

The conformational equilibrium of the pyrrolidine ring can be visualized as a pseudorotational wheel. The puckering is primarily dictated by the torsional angles within the ring. The bulky tert-butoxycarbonyl (Boc) group at the nitrogen atom and the aminomethyl group at the C2 position play a crucial role in determining the favored conformation. Generally, bulky substituents tend to occupy a pseudo-equatorial position to minimize steric strain. This steric hindrance can lock the pyrrolidine ring into a preferred conformation.

Caption: Conformational equilibrium of the pyrrolidine ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

A detailed experimental protocol for the conformational analysis of this compound using NMR spectroscopy is outlined below. This protocol is based on established methodologies for similar N-Boc-pyrrolidine derivatives.

Objective: To determine the preferred conformation of the pyrrolidine ring in solution.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ directly in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of pyrrolidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, further aiding in structural confirmation.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides crucial information about their spatial proximity and, therefore, the ring's conformation.

-

-

-

Data Analysis:

-

Chemical Shift Assignment: Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Coupling Constant Analysis: Carefully measure the vicinal proton-proton coupling constants (³JHH) for the pyrrolidine ring protons from the high-resolution 1D ¹H NMR spectrum. These coupling constants are dependent on the dihedral angles between the coupled protons, as described by the Karplus equation.

-

Conformational Modeling (optional but recommended): Use software like PSEUROT to analyze the measured ³JHH values and determine the puckering parameters (phase angle of pseudorotation and puckering amplitude) of the pyrrolidine ring.

-

NOE/ROE Analysis: Analyze the NOESY/ROESY spectrum to identify key cross-peaks. For example, the presence or absence of NOEs between specific protons (e.g., between H2 and H4 protons) can differentiate between exo and endo puckering.

-

Caption: Experimental workflow for NMR-based conformational analysis.

Conclusion

The structural and conformational analysis of this compound reveals a molecule with a well-defined, yet dynamic, three-dimensional structure. The interplay between the N-Boc protecting group and the aminomethyl substituent dictates the conformational preferences of the pyrrolidine ring, which is a critical determinant of its utility in asymmetric synthesis and drug design. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced structural features of this and related molecules, ultimately enabling the development of more effective and selective therapeutic agents.

References

Spectroscopic Analysis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. A thorough understanding of its structural and chemical properties is paramount for its effective application in synthesis. This technical guide provides a comprehensive overview of the spectroscopic data for a representative Boc-protected aminopyrrolidine derivative, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining this data are also detailed to assist researchers in their analytical endeavors.

While specific, publicly available experimental spectra for this compound are limited, this guide utilizes data from a closely related and well-characterized analog to illustrate the expected spectroscopic features. The methodologies and interpretation principles described herein are directly applicable to the target compound.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for a representative Boc-protected aminopyrrolidine derivative.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 3.87 – 3.78 | m | - | 1H | CH-N |

| 3.36 – 3.23 | m | - | 2H | CH₂-N(Boc) |

| 2.00 – 1.73 | m | - | 3H | Pyrrolidine CH₂ |

| 1.72 – 1.65 | m | - | 1H | Pyrrolidine CH₂ |

| 1.65 – 1.57 | m | - | 1H | Pyrrolidine CH₂ |

| 1.46 | s | - | 9H | C(CH₃)₃ |

| 1.21 | dd | 13.5, 10.2 | 1H | CH₂-NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| 154.5 | C=O (Boc) |

| 79.2 | C (CH₃)₃ |

| 54.6 | CH-N |

| 48.6 | CH₂-N(Boc) |

| 45.9 | CH₂-NH₂ |

| 32.9 | Pyrrolidine CH₂ |

| 30.4 | Pyrrolidine CH₂ |

| 28.9 | C(C H₃)₃ |

| 23.4 | Pyrrolidine CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad | N-H stretch (amine) |

| 2956, 2871 | Strong | C-H stretch (alkane) |

| 1691 | Strong | C=O stretch (carbamate) |

| 1477, 1455 | Medium | C-H bend (alkane) |

| 1389, 1364 | Medium | C-H bend (tert-butyl) |

| 1169 | Strong | C-O stretch (carbamate) |

Sample preparation: Thin film

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 201.16 | [M+H]⁺ |

| 223.14 | [M+Na]⁺ |

| 145.12 | [M-C₄H₈]⁺ |

| 101.10 | [M-Boc+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established techniques for the analysis of small organic molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was then filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[1]

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard pulse sequence. Data was collected over a spectral width of 16 ppm with a relaxation delay of 1 second. A total of 16 scans were averaged.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Data was collected over a spectral width of 220 ppm with a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat compound (as an oil or a thin solid film) was placed directly onto the diamond crystal of a PerkinElmer Spectrum 100 FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.[1]

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FTIR spectrometer.[1]

-

Acquisition: The spectrum was acquired over the range of 4000-650 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted with the mobile phase to a final concentration of ~10 µg/mL.

-

Instrumentation: High-resolution mass spectra (HRMS) were obtained using an Agilent 6230 TOF LC/MS system with an electrospray ionization (ESI) source.

-

Acquisition: The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The ESI source was operated in positive ion mode. The mass spectrum was acquired over a mass range of m/z 50-500.

-

Data Processing: The acquired mass spectrum was analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions. The exact mass was used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound, leading to its structural elucidation.

Caption: A logical workflow for the structural elucidation of organic compounds using spectroscopic techniques.

References

Commercial Sourcing and Technical Guide for Enantiomerically Pure Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

A comprehensive resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of (R)- and (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Introduction

Enantiomerically pure tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, available as both (R)- and (S)-isomers, serves as a critical chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a strategically placed primary amine and a Boc-protected secondary amine, makes it a versatile synthon for the construction of complex, high-value molecules with specific stereochemistry. This technical guide provides an in-depth overview of commercial suppliers, quantitative specifications, detailed experimental protocols for synthesis and analysis, and insights into the signaling pathways where derivatives of these chiral amines play a significant role.

Commercial Suppliers and Quantitative Data

A multitude of chemical suppliers offer both the (R)- and (S)-enantiomers of this compound. The quality and specifications of the product can vary between suppliers and batches. Below is a summary of typical quantitative data compiled from various commercial sources. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for the most accurate information.

Table 1: Quantitative Data for (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

| Parameter | Typical Specification | Analytical Method |

| CAS Number | 119020-01-8 | - |

| Molecular Formula | C₁₀H₂₀N₂O₂ | - |

| Molecular Weight | 200.28 g/mol | - |

| Appearance | Colorless to light yellow oil or solid | Visual |

| Purity (Assay) | ≥97% (often >98%) | GC, HPLC |

| Enantiomeric Excess (ee) | ≥97.5% (often >99%) | Chiral GC, Chiral HPLC |

| Storage Temperature | 2-8°C | - |

Table 2: Quantitative Data for (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

| Parameter | Typical Specification | Analytical Method |

| CAS Number | 259537-92-3 | - |

| Molecular Formula | C₁₀H₂₀N₂O₂ | - |

| Molecular Weight | 200.28 g/mol | - |

| Appearance | Colorless to light yellow oil or solid | Visual |

| Purity (Assay) | ≥97% (often >98%) | GC, HPLC |

| Enantiomeric Excess (ee) | ≥98% | Chiral GC, Chiral HPLC |

| Storage Temperature | 2-8°C | - |

Note: The hydrochloride salt of the (S)-enantiomer (CAS: 1190890-11-9) is also commercially available and may be preferred for its improved stability and handling properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of enantiomerically pure this compound. These protocols are based on established literature procedures and can be adapted for specific laboratory settings.

Synthesis of (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate from (S)-Prolinol

This multi-step synthesis starts from the readily available chiral precursor, (S)-prolinol.

Step 1: Boc-Protection of (S)-Prolinol

-

To a solution of (S)-prolinol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Mesylation of the Alcohol

-

Dissolve the product from Step 1 (1 equivalent) in DCM and cool to 0 °C.

-

Add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate.

Step 3: Azide Displacement

-

Dissolve the mesylated intermediate (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate.

Step 4: Reduction of the Azide

-

Dissolve the azide intermediate (1 equivalent) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel to obtain enantiomerically pure (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

A similar synthetic route can be employed for the (R)-enantiomer starting from (R)-prolinol.

Quality Control: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric purity of the final product is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

Mobile Phase (Isocratic):

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) may be added to the mobile phase to improve peak shape and resolution for amines.

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

-

Set the UV detection wavelength (e.g., 210 nm).

-

Inject the sample onto the column.

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the procurement and in-house quality verification of enantiomerically pure this compound.

Caption: A typical workflow for procuring and verifying the quality of chiral building blocks.

Signaling Pathways

Derivatives of this compound are utilized in the synthesis of inhibitors targeting key signaling pathways in various diseases. Below are simplified diagrams of two such pathways.

IKKβ (IκB Kinase β) Signaling Pathway

The IKKβ pathway is a central component of the NF-κB signaling cascade, which plays a critical role in inflammation, immunity, and cell survival.

Caption: Simplified representation of the canonical IKKβ/NF-κB signaling pathway.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor that plays a crucial role in neurotransmission. Its dysregulation is implicated in several neurological and psychiatric disorders.

Caption: A simplified diagram of the dopamine D2 receptor signaling cascade.

Conclusion

Enantiomerically pure (R)- and (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate are indispensable chiral building blocks in the synthesis of a wide array of biologically active molecules. A thorough understanding of their commercial availability, quality attributes, and the analytical methods for their characterization is paramount for researchers in drug discovery and development. The ability to synthesize and confirm the enantiomeric purity of these compounds is a critical step in the development of novel therapeutics targeting key signaling pathways.

A Technical Guide to Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a versatile chiral building block crucial in medicinal chemistry and drug development. The pyrrolidine ring is a prominent core structure in many FDA-approved drugs, and the incorporation of this scaffold can enhance the three-dimensional character of molecules, a desirable feature in modern drug design. This document covers its chemical properties, stereoisomers, synthesis, and detailed experimental protocols for its analysis and application, particularly in peptide synthesis.

Physicochemical Properties

This compound is a stable compound, often appearing as a colorless to light yellow liquid or solid.[1] It is important to distinguish between the racemic mixture and its stereoisomers, as the biological activity of resulting compounds is often dependent on a specific stereochemistry.

| Identifier | Value |

| IUPAC Name (Racemic) | This compound |

| Molecular Formula | C₁₀H₂₀N₂O₂[2][3][4] |

| Molecular Weight | 200.28 g/mol [2] |

| CAS Number (Racemic) | 177911-87-4[2][3][4] |

| CAS Number ((S)-enantiomer) | 119020-01-8[5] |

| CAS Number ((R)-enantiomer) | 259537-92-3[6] |

| Appearance | Colorless to light yellow liquid or solid[1] |

| Storage Temperature | 2-8°C[5] |

Synthesis

The most common stereospecific synthesis of the chiral forms of this compound starts from readily available chiral materials like (S)-prolinol. The synthesis involves multiple steps, including the protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to the amine, and subsequent purification.[5]

Caption: Synthetic workflow for (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Experimental Protocols

Analytical Characterization

Detailed analytical methods are crucial for verifying the structure and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.

-

2. Infrared (IR) Spectroscopy [1]

-

Objective: To identify the key functional groups.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. If solid, ensure good contact by applying pressure.

-

Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will generate the absorbance or transmittance spectrum. Identify characteristic absorption bands.

-

3. Mass Spectrometry (MS) [1]

-

Objective: To determine the molecular weight and study the fragmentation pattern.

-

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a solvent like methanol or acetonitrile. A small amount of formic acid can be added to promote protonation.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.

-

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that can be removed under acidic conditions.[7]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [7]

-

Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in anhydrous DCM (approx. 0.1-0.5 M) in a round-bottom flask and cool to 0°C.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize remaining acid.

Method B: Hydrochloric Acid (HCl) in Dioxane [7]

-

To (S)-1-Boc-2-(aminomethyl)pyrrolidine in a round-bottom flask, add a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

-

The product, (S)-2-(aminomethyl)pyrrolidine dihydrochloride, may precipitate. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the mixture under reduced pressure. The residue can be triturated with diethyl ether to induce solidification.

Caption: Experimental workflow for Boc deprotection.

Applications in Drug Development and Peptide Synthesis

(S)-1-Boc-2-(aminomethyl)pyrrolidine is a valuable building block in the synthesis of novel peptides and peptidomimetics.[8] Its rigid pyrrolidine scaffold can induce specific turns in a peptide backbone, which is often crucial for biological activity and receptor binding.

Incorporation into a Peptide Sequence (Fmoc-SPPS)

This protocol describes the incorporation of the building block into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]

-

Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Peptide Coupling: Couple subsequent Fmoc-amino acids using standard coupling reagents (e.g., DIC/Oxyma Pure).

-

Incorporation of the Pyrrolidine Moiety:

-

Activate the C-terminal carboxylic acid of the resin-bound peptide.

-

Add (S)-1-Boc-2-(aminomethyl)pyrrolidine (as the nucleophile) to the activated peptide-resin.

-

-

Boc Deprotection: Remove the Boc group from the newly introduced exocyclic amine using 50% TFA in DCM.

-

Peptide Elongation: Continue coupling the next Fmoc-amino acid to the now free primary amine.

Caption: Workflow for incorporating the pyrrolidine moiety in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. 177911-87-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound - CAS:177911-87-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Review of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in chemical literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, including approved pharmaceuticals. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal reactivity, making it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and applications in drug discovery, with a focus on its role in the development of IκB kinase β (IKKβ) inhibitors. Detailed experimental protocols and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. It is important to note that different stereoisomers exist, with the (S)- and (R)-enantiomers, as well as the racemic mixture, being commercially available. The properties listed here are for the racemic mixture unless otherwise specified.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 200.28 g/mol | [2][3] |

| CAS Number | 177911-87-4 (racemic) | [2][3] |

| 259537-92-3 ((R)-enantiomer) | [4] | |

| 119020-01-8 ((S)-enantiomer) | ||

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 280.3±13.0 °C (Predicted) | [5] |

| Density | 1.014 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.472 | [1][5] |

| Storage Temperature | 2-8°C | [1][5] |

Synthesis

A common and efficient method for the synthesis of this compound involves a two-step process starting from the readily available amino acid, L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). The first step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by amidation of the carboxylic acid and subsequent reduction of the amide to the primary amine.

Synthetic Scheme

Caption: Synthetic route to (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-prolinamide from N-Boc-L-proline

This procedure is adapted from standard methods of amide formation from a carboxylic acid.[6]

-

To a solution of N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of gas ceases.

-

The solvent is removed under reduced pressure to yield the crude N-Boc-L-proline chloride.

-

The crude acid chloride is dissolved in anhydrous CH₂Cl₂ and added dropwise to a cooled (0 °C) saturated solution of ammonia in water.

-

The reaction mixture is stirred vigorously for 2 hours at room temperature.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-L-prolinamide, which can be purified by column chromatography or recrystallization.

Step 2: Reduction of N-Boc-L-prolinamide to (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

This procedure is a standard lithium aluminum hydride (LAH) reduction of an amide.[7][8]

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-L-prolinamide (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to give pure (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Spectroscopic Data

¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show a complex multiplet for the pyrrolidine ring protons between δ 1.5 and 3.5 ppm. The aminomethyl protons would likely appear as a multiplet around δ 2.7-3.0 ppm. A singlet for the nine protons of the tert-butyl group will be present around δ 1.46 ppm. The NH₂ protons will appear as a broad singlet.

¹³C NMR (CDCl₃, 125 MHz): The carbonyl carbon of the Boc group is expected around δ 154-155 ppm. The quaternary carbon of the tert-butyl group should appear around δ 79-80 ppm, and the methyl carbons of the tert-butyl group at approximately δ 28.5 ppm. The carbons of the pyrrolidine ring will resonate in the range of δ 23-60 ppm, and the aminomethyl carbon will be in the range of δ 45-47 ppm.

Applications in Drug Discovery

The chiral pyrrolidine motif is a key structural feature in numerous biologically active molecules. This compound, particularly the (S)-enantiomer, serves as a valuable building block in the synthesis of potent and selective enzyme inhibitors.

IκB Kinase β (IKKβ) Inhibitors and the NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.[10] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.[11][12] IκB kinase β (IKKβ) is a key enzyme in the canonical NF-κB pathway.[13] In response to pro-inflammatory stimuli, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation.[10][14] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[13][15] Therefore, the inhibition of IKKβ is a promising therapeutic strategy for a range of diseases.

Caption: The canonical NF-κB signaling pathway and the point of intervention for IKKβ inhibitors.

(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate has been utilized as a chiral building block in the synthesis of potent IKKβ inhibitors. The pyrrolidine ring often serves as a scaffold to correctly orient pharmacophoric groups within the ATP-binding site of the kinase. The primary amine can be functionalized to introduce key interactions with the enzyme, while the Boc-protected amine allows for further synthetic elaboration.

Application in Asymmetric Organocatalysis

Derivatives of this compound are also employed as organocatalysts in asymmetric synthesis. The chiral pyrrolidine backbone is a privileged scaffold for creating catalysts that can induce high stereoselectivity in a variety of chemical transformations.

Asymmetric Michael Addition

One prominent application is in the asymmetric Michael addition of aldehydes or ketones to nitroalkenes.[13] In this reaction, the secondary amine of the deprotected pyrrolidine derivative reacts with the carbonyl compound to form a chiral enamine intermediate. This enamine then attacks the nitroalkene from one face, directed by the steric environment of the catalyst, leading to the preferential formation of one enantiomer of the product.

Caption: A generalized experimental workflow for an organocatalytic asymmetric Michael addition.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in both medicinal chemistry and asymmetric catalysis. Its straightforward synthesis from proline, coupled with its orthogonal protecting group strategy, makes it an attractive starting material for the synthesis of complex nitrogen-containing molecules. Its utility in the development of IKKβ inhibitors highlights its importance in the discovery of novel therapeutics for inflammatory diseases and cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. aminer.org [aminer.org]

- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 4. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. rsc.org [rsc.org]

- 10. How NF-kappaB is activated: the role of the IkappaB kinase (IKK) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. IkappaB kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Protected (S)-2-(Aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a crucial chiral building block in medicinal chemistry and drug development.[1] Its structure, which combines a pyrrolidine ring with a protected primary amine, makes it a versatile scaffold for creating complex molecular architectures.[1][2] The pyrrolidine ring is a common core in many FDA-approved drugs, and its inclusion can improve the three-dimensional characteristics of molecules, a desirable feature in modern drug design.[2] This guide details a common synthetic route and the analytical characterization of this important compound.

Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine

A prevalent and stereospecific synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine begins with the commercially available chiral starting material, N-Boc-L-proline.[3] The process involves a multi-step sequence including reduction, activation, azide displacement, and a final reduction to yield the desired product.[1][3]

Synthetic Workflow Diagram

Caption: Synthetic pathway for (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Experimental Protocol: Multi-step Synthesis

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol [3]

-

Dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4).

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the slow addition of methanol or water.

-

Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-L-prolinol.

Step 2: Mesylation of N-Boc-L-prolinol [3]

-

Dissolve the crude N-Boc-L-prolinol in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a suitable base, such as triethylamine.

-

Slowly add methanesulfonyl chloride (MsCl) to the cooled solution.

-

Stir the reaction at 0 °C until TLC analysis shows the reaction is complete.

-

Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

-

Dry the organic layer, filter, and concentrate to yield the crude mesylate intermediate.

Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine [3]

-

Dissolve the crude mesylate in dimethylformamide (DMF).

-

Add sodium azide (NaN3).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.

-

After cooling, perform an aqueous work-up and extract the product into an organic solvent.

-

Dry and concentrate the organic phase to yield the crude azide.

Step 4: Reduction of Azide to (S)-1-Boc-2-(aminomethyl)pyrrolidine [3]

-

Dissolve the crude azide intermediate in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until TLC indicates completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

Purify the crude product by column chromatography on silica gel to yield pure (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-1-Boc-2-(aminomethyl)pyrrolidine.[4] A combination of spectroscopic and chromatographic techniques is typically employed.

Summary of Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | [5] |

| CAS Number | 119020-01-8 | [5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5][6] |

| Molecular Weight | 200.28 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Optical Purity (GC) | ≥97.5% enantiomeric excess | [1][6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): | [5] |

| ~ 3.80-3.95 (m, 1H, Pyrrolidine CH) | [5] | |

| ~ 3.20-3.40 (m, 2H, Pyrrolidine CH₂) | [5] | |

| ~ 2.60-2.90 (m, 2H, Aminomethyl CH₂) | [5] | |

| ~ 1.70-2.00 (m, 4H, Pyrrolidine CH₂) | [5] | |

| ~ 1.45 (s, 9H, Boc group CH₃) | [5] | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): | [5] |

| ~ 154.5 (C=O, Boc) | [5] | |

| ~ 79.0 (Quaternary C, Boc) | [5] | |

| ~ 58.0 (Pyrrolidine CH) | [5] | |

| ~ 46.5 (Pyrrolidine CH₂) | [5] | |

| ~ 45.0 (Aminomethyl CH₂) | [5] | |

| ~ 28.5 (CH₃, Boc) | [5] | |

| ~ 27.0, 23.0 (Pyrrolidine CH₂) | [5] | |

| Mass Spec. (MS) | m/z (ion): | [5] |

| 201.16 [M+H]⁺ | [5] | |

| 145.10 [M-C₄H₈]⁺ | [5] | |

| 101.11 [M-Boc+H]⁺ | [5] | |

| Infrared (IR) ATR | ν (cm⁻¹): | [5] |

| 3350-3200 (N-H stretch) | [5] | |

| 2970-2870 (C-H stretch) | [5] | |

| ~1680 (C=O stretch, Boc) | [5] | |

| ~1170 (C-O stretch) | [5] |

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Instrument Parameters:

-

Spectrometer: 100 MHz (or corresponding frequency).

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 512-2048, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.

-

2. Mass Spectrometry (MS) [4][5]

-

Objective: To determine the molecular weight and analyze the fragmentation pattern.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecular ions [M+H]⁺ and characteristic fragments. Common fragmentations include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[4][5]

-

3. Infrared (IR) Spectroscopy [5]

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As the compound can be a liquid or low-melting solid, place a small drop or a small amount of solid directly onto the ATR crystal.

-

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Acquire a background spectrum of the clean crystal, followed by the sample spectrum.

-

4. Chiral Chromatography (GC or HPLC) [4]

-

Objective: To determine the enantiomeric excess (ee) and chemical purity.

-

Methodology (General):

-

Instrumentation: A Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column.

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate mobile phase or solvent.

-

Method Development: Develop a separation method by optimizing the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.

-

Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess. Chemical purity is determined by comparing the main peak area to the total area of all peaks. A purity of ≥96.5% is often reported.[6]

-

References

An In-depth Technical Guide to Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral building block, has become indispensable in modern medicinal chemistry. Its unique structural motif, featuring a protected pyrrolidine ring with a primary amine side chain, serves as a versatile scaffold in the synthesis of a multitude of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, the historical evolution of its synthesis, detailed experimental protocols for its preparation, and its critical role in the development of impactful antiviral drugs.

Introduction: A Versatile Chiral Building Block

This compound, particularly its enantiomerically pure (S)-form, is a valuable intermediate in the synthesis of numerous biologically active molecules.[1] The pyrrolidine ring is a prevalent core structure in many FDA-approved drugs, and its incorporation can enhance the three-dimensional character of a molecule, a desirable trait in modern drug design.[2] The presence of both a protected secondary amine within the ring and a primary amine on the side chain allows for sequential and regioselective functionalization, making it a powerful tool for constructing complex molecular architectures.

Discovery and History

While a definitive "discovery" paper for this compound is not readily identifiable, its emergence is intrinsically linked to the broader development of chiral pyrrolidine synthesis and the use of the tert-butoxycarbonyl (Boc) protecting group. The synthesis of chiral pyrrolidines has been an active area of research for decades, driven by their prevalence in natural products and pharmaceuticals.[3][4] Early methods often relied on resolution of racemic mixtures or the use of chiral auxiliaries. The development of synthetic routes starting from readily available chiral pool materials, such as the amino acid L-proline, marked a significant advancement in accessing enantiomerically pure pyrrolidine derivatives. The introduction of the Boc protecting group provided a robust and easily removable means of protecting the pyrrolidine nitrogen, facilitating a wide range of chemical transformations. The combination of these advancements paved the way for the synthesis and widespread use of this compound as a key building block in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for the racemic and enantiomerically pure forms of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number (Racemic) | 177911-87-4 |

| CAS Number ((S)-enantiomer) | 119020-01-8 |

| CAS Number ((R)-enantiomer) | 259537-92-3 |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 280.3±13.0 °C (Predicted)[5] |

| Density | 1.014 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.472[5] |

Synthesis of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

The most common and stereospecific synthesis of the (S)-enantiomer starts from the readily available and relatively inexpensive chiral starting material, L-proline. The synthetic pathway involves a series of well-established chemical transformations.

Synthetic Pathway Overview

The overall synthetic strategy from L-proline is depicted below. It involves the protection of the pyrrolidine nitrogen with a Boc group, reduction of the carboxylic acid to a primary alcohol, activation of the alcohol, and subsequent conversion to the primary amine.

References

The Pivotal Role of tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Asymmetric Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the catalytic applications and mechanism of action of organocatalysts derived from the versatile chiral building block, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. While this compound itself is not catalytically active due to the Boc-protecting group, it serves as a crucial precursor for the synthesis of highly efficient prolinamide and thiourea-based organocatalysts. This guide will delve into the synthesis of these catalysts, their detailed mechanisms of action in key asymmetric transformations, and a comprehensive overview of their performance.

From Precursor to Catalyst: Synthesis of Prolinamide and Thiourea Organocatalysts

The primary amine of the aminomethyl group and the secondary amine of the pyrrolidine ring (after deprotection) are the key functional handles of this compound that allow for its elaboration into sophisticated organocatalysts.

Synthesis of Prolinamide-Based Catalysts

Prolinamide catalysts are synthesized through a straightforward amide coupling reaction between a suitable carboxylic acid (often another protected amino acid like N-Boc-L-proline) and this compound, followed by the removal of the Boc protecting groups.

Experimental Protocol: Synthesis of (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide

-

Step 1: Amide Coupling. To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Subsequently, add a solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Step 2: Boc Deprotection. Dissolve the purified Boc-protected intermediate in a 4M HCl solution in dioxane or trifluoroacetic acid (TFA) in DCM. Stir the solution at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the final prolinamide catalyst.

Synthesis of Thiourea-Based Catalysts

Bifunctional thiourea-amine catalysts are prepared by reacting the deprotected aminomethylpyrrolidine with an appropriate isothiocyanate. The synthesis often starts with the Boc-protected precursor.

Experimental Protocol: Synthesis of a (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst

-

Step 1: Isothiocyanate Preparation (if not commercially available). A common method involves the reaction of an aniline derivative with phenyl chlorothioformate in the presence of a base like pyridine.

-

Step 2: Thiourea Formation. To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM, add the desired isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 eq) at room temperature. The reaction is typically stirred for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude Boc-protected thiourea, which can be used directly in the next step.

-

Step 3: Boc Deprotection. The Boc-protected thiourea is dissolved in a mixture of TFA and DCM (e.g., a 1:1 v/v mixture) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then neutralized with an aqueous base (e.g., NaHCO₃) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final thiourea catalyst can be purified by flash column chromatography.

Mechanism of Action in Asymmetric Catalysis

Organocatalysts derived from this compound operate through a dual activation mechanism, a hallmark of many modern organocatalysts. The deprotected pyrrolidine nitrogen acts as a nucleophilic catalyst, forming an enamine or iminium ion intermediate with the substrate. Simultaneously, the prolinamide or thiourea moiety acts as a Brønsted acid, activating the electrophile through hydrogen bonding.

Asymmetric Aldol Reaction (Prolinamide Catalysis)

The prolinamide-catalyzed asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The mechanism is analogous to that of proline catalysis.

The catalytic cycle begins with the reaction of the secondary amine of the prolinamide catalyst with a ketone to form a nucleophilic enamine intermediate. The amide N-H group of the catalyst then forms a hydrogen bond with the aldehyde, activating it and directing its facial approach to the enamine. The subsequent C-C bond formation occurs with high stereocontrol, dictated by the chiral environment of the catalyst. Finally, hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Quantitative Data for Asymmetric Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | -25 | 48 | 66 | - | 93 |

| 2 | Benzaldehyde | Acetone | 20 | -25 | 48 | 75 | - | 82 |

| 3 | Cyclohexanecarboxaldehyde | Acetone | 20 | -25 | 24 | 95 | - | >99 |

| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 25 | 24 | 95 | 95:5 | 98 |

| 5 | Benzaldehyde | Cyclohexanone | 10 | 25 | 48 | 88 | 92:8 | 96 |

Asymmetric Michael Addition (Thiourea-Amine Catalysis)

Bifunctional thiourea-amine catalysts are highly effective in promoting the asymmetric Michael addition of ketones or aldehydes to nitroolefins, yielding valuable γ-nitro carbonyl compounds.

The catalytic cycle involves the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. The thiourea moiety of the catalyst then activates the nitroolefin electrophile through double hydrogen bonding with the nitro group. This dual activation brings the nucleophile and electrophile into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation. Hydrolysis of the resulting iminium intermediate liberates the Michael adduct and regenerates the catalyst.

Quantitative Data for Asymmetric Michael Additions